

# 6-Chloro-2,3-dimethoxypyridine CAS 1087659-30-0 properties

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## Compound of Interest

Compound Name: 6-Chloro-2,3-dimethoxypyridine

Cat. No.: B1419698

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An In-Depth Technical Guide to **6-Chloro-2,3-dimethoxypyridine** (CAS 1087659-30-0): Properties, Synthesis, and Applications in Modern Drug Discovery

## Introduction

In the landscape of medicinal chemistry and organic synthesis, heterocyclic compounds form the bedrock of many therapeutic agents and functional materials. Among these, substituted pyridines are of paramount importance due to their presence in numerous natural products and pharmaceuticals. **6-Chloro-2,3-dimethoxypyridine** (CAS 1087659-30-0) is a synthetically valuable building block, offering a unique combination of reactive sites that can be strategically manipulated to construct complex molecular architectures.

This technical guide provides a comprehensive overview of **6-Chloro-2,3-dimethoxypyridine** for researchers, chemists, and drug development professionals. It delves into its physicochemical properties, predicted spectroscopic profile, plausible synthetic strategies, key chemical reactions, and its potential applications as an intermediate in pharmaceutical research. The narrative is grounded in established chemical principles, drawing parallels from structurally related compounds to offer field-proven insights where direct data is not available.

## Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is the starting point for its effective utilization. This section details the known physicochemical characteristics and provides a predicted spectroscopic profile to aid in its identification and characterization.

## Chemical Identity and Properties

The core attributes of **6-Chloro-2,3-dimethoxypyridine** are summarized below. Computational data provides insight into its behavior in biological and chemical systems.

Property	Value	Source
CAS Number	1087659-30-0	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>8</sub> ClNO <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	173.60 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
IUPAC Name	6-chloro-2,3-dimethoxypyridine	
Synonyms	6-Chloro-2,3-dimethoxy-pyridine	<a href="#">[1]</a>
Appearance	White to off-white solid (predicted)	
SMILES	<chem>COC1=C(N=C(C=C1)Cl)OC</chem>	<a href="#">[1]</a>
InChI	InChI=1S/C7H8ClNO2/c1-10-5-3-4-6(8)9-7(5)11-2/h3-4H,1-2H3	<a href="#">[4]</a>
InChIKey	RIBNMZVQKQHUSA-UHFFFAOYSA-N	<a href="#">[4]</a>
Purity	≥97% (Typical from commercial vendors)	<a href="#">[1]</a>
Topological Polar Surface Area (TPSA)	31.35 Å <sup>2</sup>	<a href="#">[1]</a>
LogP (calculated)	1.7522	<a href="#">[1]</a>

## Spectroscopic Characterization (Predicted)

While specific experimental spectra for this compound are not widely published, its structure allows for a reliable prediction of its key spectroscopic features based on well-established

principles of NMR, IR, and Mass Spectrometry.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

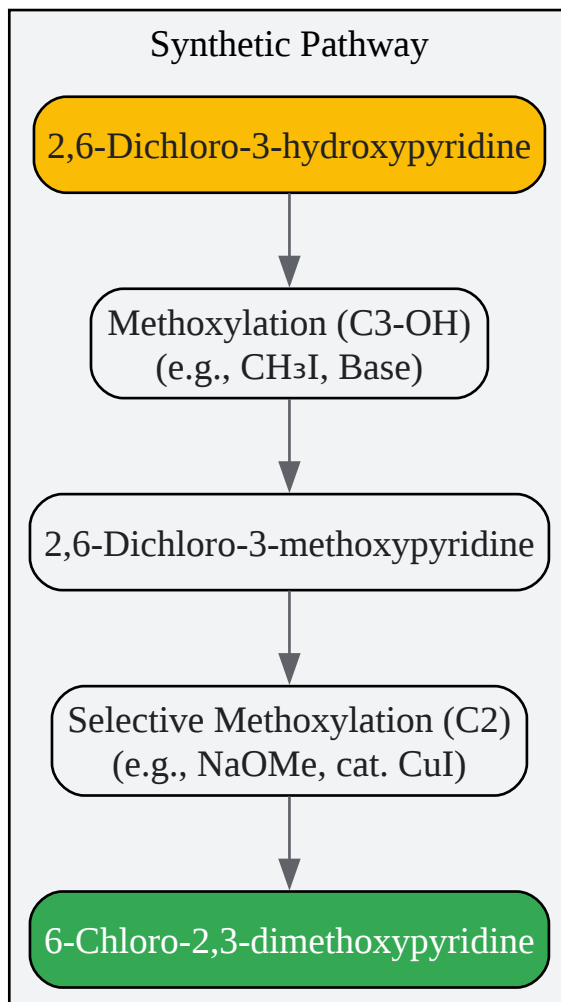
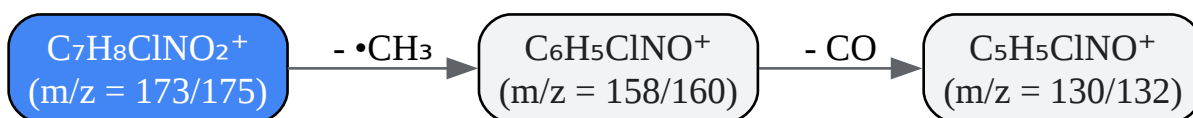
- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show two distinct signals for the aromatic protons on the pyridine ring, appearing as doublets due to mutual coupling. The two methoxy groups ( $-\text{OCH}_3$ ) would likely appear as two separate singlets in the 3.8-4.0 ppm range.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons bearing the methoxy groups and the chlorine atom would be significantly shifted downfield.

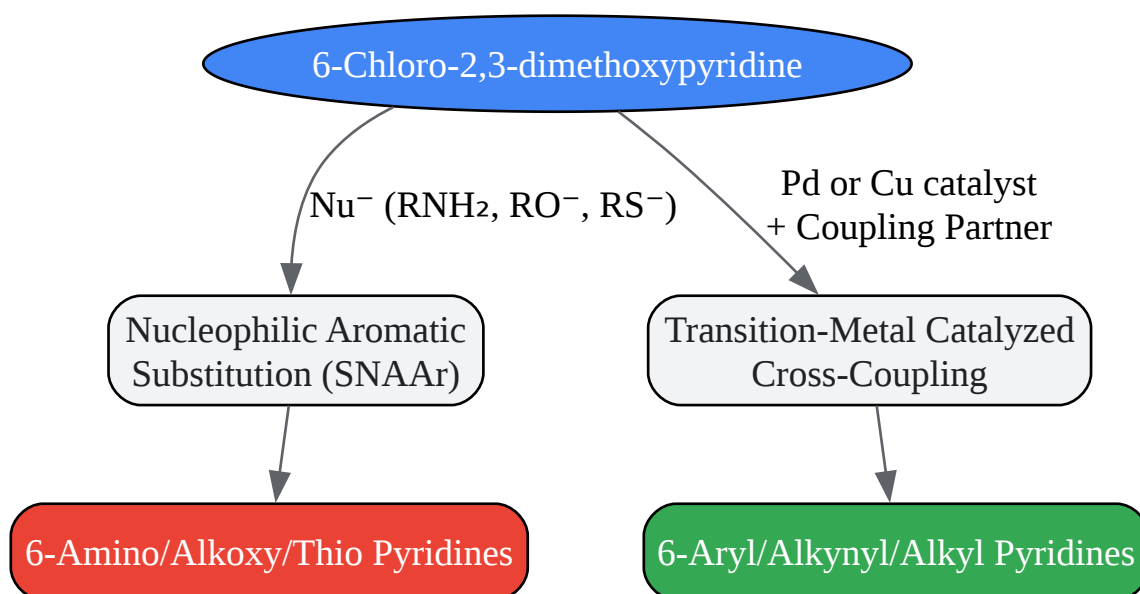
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by key absorption bands indicative of its functional groups:

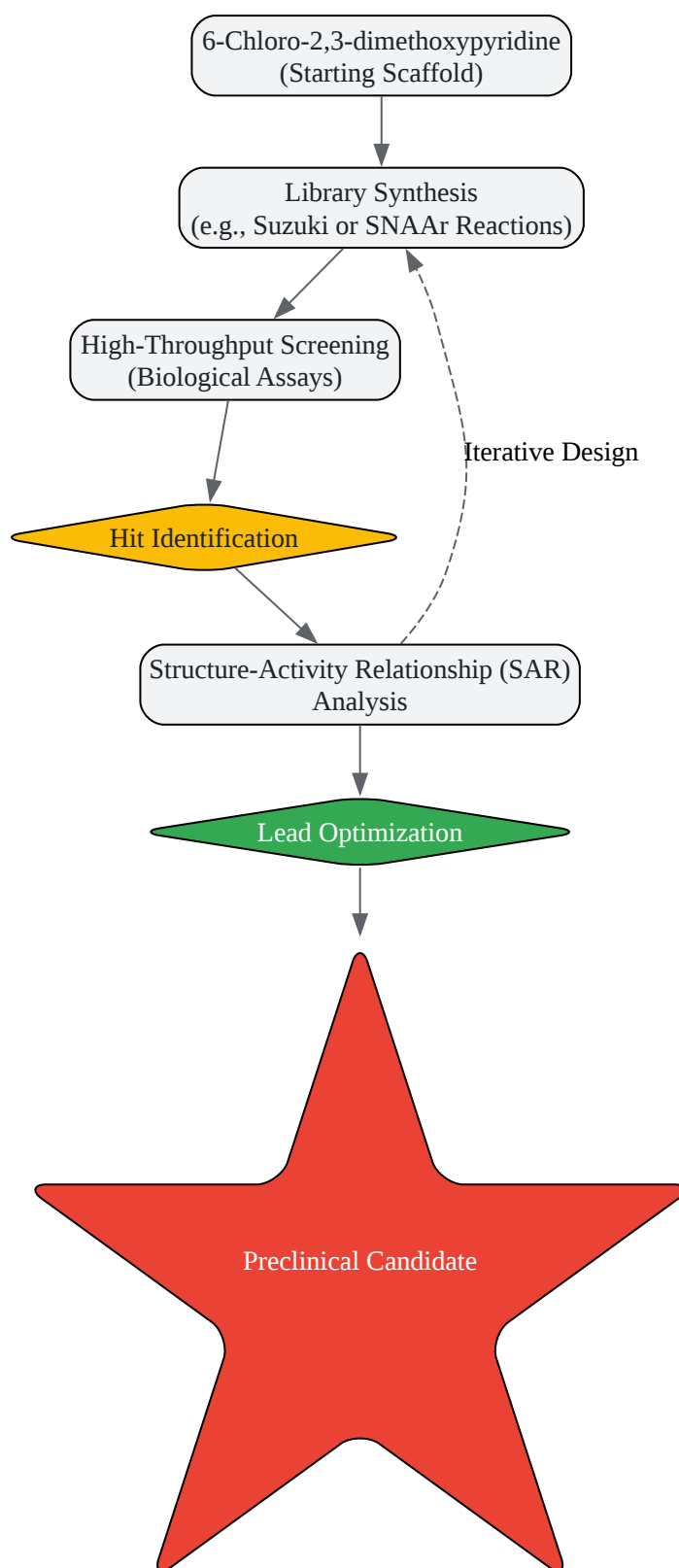
- $\sim 3100\text{-}3000\text{ cm}^{-1}$ : Aromatic C-H stretching.
- $\sim 2950\text{-}2850\text{ cm}^{-1}$ : Aliphatic C-H stretching from the methoxy groups.
- $\sim 1600\text{-}1450\text{ cm}^{-1}$ : C=C and C=N stretching vibrations characteristic of the pyridine ring.
- $\sim 1250\text{-}1000\text{ cm}^{-1}$ : Strong C-O stretching from the methoxy ether linkages.
- $\sim 850\text{-}750\text{ cm}^{-1}$ : C-Cl stretching vibration.

Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation patterns.

- Molecular Ion ( $\text{M}^+$ ): The electron impact (EI) mass spectrum would show a molecular ion peak at  $m/z$  173. The key feature would be the isotopic pattern of the molecular ion, with a prominent  $\text{M}+2$  peak approximately one-third the intensity of the  $\text{M}^+$  peak, which is characteristic of a molecule containing one chlorine atom.
- Fragmentation: Common fragmentation pathways would likely involve the loss of a methyl radical ( $\cdot\text{CH}_3$ ) from a methoxy group, followed by the loss of carbon monoxide (CO).







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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)